1-(Oxetan-2-yl)methanamine; para-toluene sulfonate
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Overview
Description
1-(Oxetan-2-yl)methanamine; para-toluene sulfonate is a compound that features an oxetane ring, which is a four-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(Oxetan-2-yl)methanamine typically involves the cyclization of suitable precursors. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of protecting groups and selective deprotection steps to achieve high yields and purity. The use of palladium-catalyzed cross-coupling reactions is also common in the large-scale production of oxetane derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxetan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert oxetane derivatives into more stable compounds.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Oxetan-2-yl)methanamine; para-toluene sulfonate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a scaffold in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Oxetan-2-yl)methanamine exerts its effects involves the interaction of the oxetane ring with various molecular targets. The ring strain in the oxetane ring makes it reactive, allowing it to participate in ring-opening reactions that can lead to the formation of new chemical bonds. This reactivity is harnessed in medicinal chemistry to develop compounds with specific biological activities .
Comparison with Similar Compounds
3-(Aminomethyl)oxetane: Another oxetane derivative with similar reactivity but different substitution patterns.
Oxetan-3-one: A ketone derivative of oxetane used in various synthetic applications.
Uniqueness: 1-(Oxetan-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals .
Properties
Molecular Formula |
C11H17NO4S |
---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;oxetan-2-ylmethanamine |
InChI |
InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-4-1-2-6-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2 |
InChI Key |
YLMXEOCOICWSKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC1CN |
Origin of Product |
United States |
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